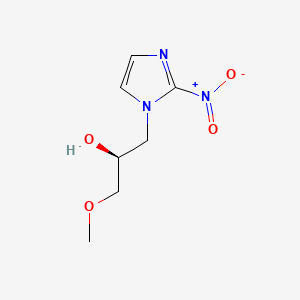

1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, (R)-

CAS No.: 95120-46-0

Cat. No.: VC8475777

Molecular Formula: C7H11N3O4

Molecular Weight: 201.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95120-46-0 |

|---|---|

| Molecular Formula | C7H11N3O4 |

| Molecular Weight | 201.18 g/mol |

| IUPAC Name | (2S)-1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol |

| Standard InChI | InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3/t6-/m0/s1 |

| Standard InChI Key | OBBCSXFCDPPXOL-LURJTMIESA-N |

| Isomeric SMILES | COC[C@H](CN1C=CN=C1[N+](=O)[O-])O |

| SMILES | COCC(CN1C=CN=C1[N+](=O)[O-])O |

| Canonical SMILES | COCC(CN1C=CN=C1[N+](=O)[O-])O |

Introduction

Structural and Chemical Identity

Molecular Architecture

1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, (R)- features a five-membered imidazole ring with two non-adjacent nitrogen atoms. The (R)-configuration at the alpha-carbon introduces chirality, while the nitro (-NO) and methoxymethyl (-CHOCH) groups at positions 2 and alpha, respectively, dictate its electronic and steric properties. The methoxymethyl moiety enhances solubility in polar solvents, whereas the nitro group confers electrophilicity, enabling participation in reduction and nucleophilic substitution reactions.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 95120-45-9 |

| Molecular Formula | |

| Molecular Weight | 201.18 g/mol |

| Chiral Center | (R)-configuration at alpha-C |

| Functional Groups | Nitro, methoxymethyl, imidazole |

Synthetic Methodologies

Industrial and Laboratory Routes

The synthesis of 1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, (R)- typically involves multi-step protocols to introduce the nitro and methoxymethyl groups regioselectively. Industrial processes often employ nucleophilic substitutions, where a precursor imidazole derivative undergoes nitration followed by methoxymethylation. For example, nitration of 1H-imidazole-1-ethanol using nitric acid-sulfuric acid mixtures yields the 2-nitro intermediate, which is subsequently treated with methoxymethyl chloride in the presence of a base to install the methoxymethyl group.

Chirality Control

Reactivity and Functional Transformations

Nitro Group Reduction

The nitro group at position 2 is a key reactive site. Reduction using hydrogen gas over palladium or catalytic transfer hydrogenation yields the corresponding amine (), which serves as a versatile intermediate for further functionalization. This amine derivative exhibits enhanced nucleophilicity, enabling coupling reactions with acyl chlorides or sulfonylating agents to generate amides or sulfonamides, respectively.

Methoxymethyl Stability

Applications in Medicinal Chemistry and Material Science

Material Science Innovations

In polymer chemistry, 1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, (R)- acts as a crosslinking agent due to its bifunctional groups. Incorporation into epoxy resins improves thermal stability and mechanical strength, while its nitro group facilitates UV-induced polymerization in photoresist materials.

Research Frontiers and Challenges

Drug Delivery Systems

Recent studies explore the compound’s role in nanoparticle-based drug delivery. Functionalization of polymeric nanoparticles with the nitro group enables redox-responsive release mechanisms, targeting hypoxic tumor environments.

Environmental Impact

While industrial applications grow, environmental persistence and toxicity remain concerns. Biodegradation studies indicate slow breakdown in aqueous systems, necessitating green chemistry approaches to mitigate ecological risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume